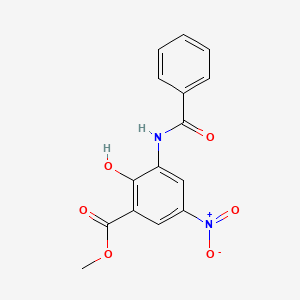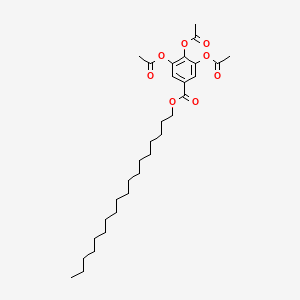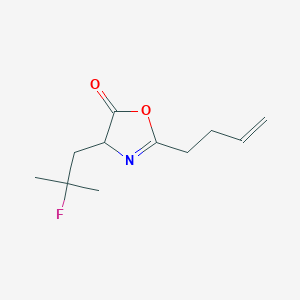
5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- is a synthetic organic compound belonging to the oxazolone family Oxazolones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of an amino acid derivative with an isocyanate, followed by cyclization to form the oxazolone ring. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography, and quality control measures to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolone compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, oxazolone derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to specific sites on these molecules, altering their function and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-chloro-2-methylpropyl)-
- 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-bromo-2-methylpropyl)-
- 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-iodo-2-methylpropyl)-
Uniqueness
The uniqueness of 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluoro group, for example, may enhance its stability and reactivity compared to other halogenated derivatives.
Eigenschaften
CAS-Nummer |
848949-90-6 |
|---|---|
Molekularformel |
C11H16FNO2 |
Molekulargewicht |
213.25 g/mol |
IUPAC-Name |
2-but-3-enyl-4-(2-fluoro-2-methylpropyl)-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H16FNO2/c1-4-5-6-9-13-8(10(14)15-9)7-11(2,3)12/h4,8H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
VSBIIQPQFPMPEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1C(=O)OC(=N1)CCC=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)


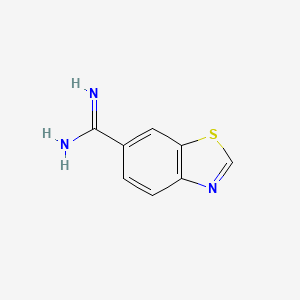
![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
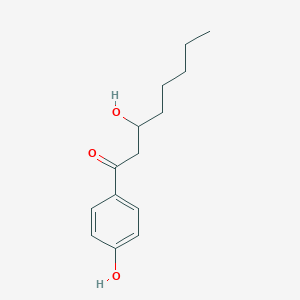
![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)

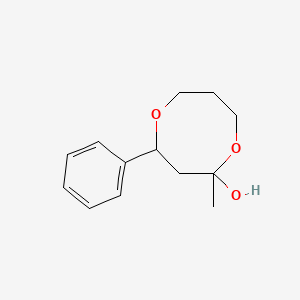
![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
![1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B12522873.png)
